molecular formula C10H12BrCl2N B6225549 8-bromo-6-chloro-2-methyl-1,2,3,4-tetrahydroquinoline hydrochloride CAS No. 2770358-87-5

8-bromo-6-chloro-2-methyl-1,2,3,4-tetrahydroquinoline hydrochloride

Cat. No. B6225549
CAS RN: 2770358-87-5
M. Wt: 297
InChI Key:
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Description

8-bromo-6-chloro-2-methyl-1,2,3,4-tetrahydroquinoline hydrochloride (8-BCMTHQHCl) is an organic compound that has been used in various scientific research applications. It belongs to the class of quinoline derivatives and is known for its unique chemical structure. 8-BCMTHQHCl has been studied for its potential use in drug development, as a potential therapeutic agent, and as an intermediate in the synthesis of other compounds.

Scientific Research Applications

8-bromo-6-chloro-2-methyl-1,2,3,4-tetrahydroquinoline hydrochloride has been studied for its potential use in drug development. It has been found to be a potent agonist of the human histamine H3 receptor, which is involved in the regulation of neurotransmission. 8-bromo-6-chloro-2-methyl-1,2,3,4-tetrahydroquinoline hydrochloride has also been studied as a potential therapeutic agent for the treatment of various neurological disorders, such as cognitive impairment, depression, and anxiety. In addition, 8-bromo-6-chloro-2-methyl-1,2,3,4-tetrahydroquinoline hydrochloride has been studied as an intermediate in the synthesis of other compounds, such as the anti-inflammatory drug ibuprofen.

Mechanism of Action

8-bromo-6-chloro-2-methyl-1,2,3,4-tetrahydroquinoline hydrochloride has been found to act as an agonist of the human histamine H3 receptor. The histamine H3 receptor is a G protein-coupled receptor (GPCR) that is involved in the regulation of neurotransmission. When 8-bromo-6-chloro-2-methyl-1,2,3,4-tetrahydroquinoline hydrochloride binds to the H3 receptor, it activates the GPCR, which in turn triggers a cascade of intracellular signaling events that result in the release of neurotransmitters. This release of neurotransmitters is thought to be responsible for the therapeutic effects of 8-bromo-6-chloro-2-methyl-1,2,3,4-tetrahydroquinoline hydrochloride.
Biochemical and Physiological Effects
8-bromo-6-chloro-2-methyl-1,2,3,4-tetrahydroquinoline hydrochloride has been found to have a number of biochemical and physiological effects. In animal models, 8-bromo-6-chloro-2-methyl-1,2,3,4-tetrahydroquinoline hydrochloride has been found to improve cognitive performance, reduce anxiety, and reduce depression-like behaviors. In addition, 8-bromo-6-chloro-2-methyl-1,2,3,4-tetrahydroquinoline hydrochloride has been found to have anti-inflammatory and analgesic effects. It has also been found to reduce the levels of pro-inflammatory cytokines and to reduce oxidative stress.

Advantages and Limitations for Lab Experiments

The use of 8-bromo-6-chloro-2-methyl-1,2,3,4-tetrahydroquinoline hydrochloride in laboratory experiments has several advantages. 8-bromo-6-chloro-2-methyl-1,2,3,4-tetrahydroquinoline hydrochloride is a relatively inexpensive compound, and it is easy to synthesize. In addition, 8-bromo-6-chloro-2-methyl-1,2,3,4-tetrahydroquinoline hydrochloride is a potent agonist of the H3 receptor, and it has a wide range of biochemical and physiological effects. However, there are some limitations to the use of 8-bromo-6-chloro-2-methyl-1,2,3,4-tetrahydroquinoline hydrochloride in laboratory experiments. For example, 8-bromo-6-chloro-2-methyl-1,2,3,4-tetrahydroquinoline hydrochloride is not very soluble in water, and it is not stable in acidic conditions.

Future Directions

There are a number of potential future directions for the use of 8-bromo-6-chloro-2-methyl-1,2,3,4-tetrahydroquinoline hydrochloride. For example, 8-bromo-6-chloro-2-methyl-1,2,3,4-tetrahydroquinoline hydrochloride could be used in the development of new drugs for the treatment of neurological disorders, such as cognitive impairment, depression, and anxiety. In addition, 8-bromo-6-chloro-2-methyl-1,2,3,4-tetrahydroquinoline hydrochloride could be used as an intermediate in the synthesis of other compounds, such as the anti-inflammatory drug ibuprofen. Finally, 8-bromo-6-chloro-2-methyl-1,2,3,4-tetrahydroquinoline hydrochloride could be used in the development of new diagnostic tests for the detection of various diseases.

Synthesis Methods

The synthesis of 8-bromo-6-chloro-2-methyl-1,2,3,4-tetrahydroquinoline hydrochloride involves the reaction of 8-bromo-6-chloro-2-methyl-1,2,3,4-tetrahydroquinoline (8-BCMTHQ) with hydrochloric acid (HCl). The reaction is carried out in an aqueous solution at a temperature of 40-50°C. The first step of the reaction is the formation of the quinoline derivative 8-BCMTHQ from the reaction of 8-bromo-6-chloro-2-methyl-1,2,3,4-tetrahydroquinoline with HCl. The second step is the addition of 8-BCMTHQ to the aqueous solution, which results in the formation of 8-bromo-6-chloro-2-methyl-1,2,3,4-tetrahydroquinoline hydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 8-bromo-6-chloro-2-methyl-1,2,3,4-tetrahydroquinoline hydrochloride involves the reaction of 2-methylcyclohexanone with ammonium acetate and chloroacetyl chloride to form 6-chloro-2-methyl-1,2,3,4-tetrahydroquinoline. This intermediate is then reacted with bromine to form the final product, which is then converted to the hydrochloride salt.", "Starting Materials": [ "2-methylcyclohexanone", "ammonium acetate", "chloroacetyl chloride", "bromine", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-methylcyclohexanone is reacted with ammonium acetate and chloroacetyl chloride in the presence of a catalyst to form 6-chloro-2-methyl-1,2,3,4-tetrahydroquinoline.", "Step 2: The intermediate is then reacted with bromine in the presence of a catalyst to form 8-bromo-6-chloro-2-methyl-1,2,3,4-tetrahydroquinoline.", "Step 3: The final product is then converted to the hydrochloride salt by reacting with hydrochloric acid." ] }

CAS RN

2770358-87-5

Product Name

8-bromo-6-chloro-2-methyl-1,2,3,4-tetrahydroquinoline hydrochloride

Molecular Formula

C10H12BrCl2N

Molecular Weight

297

Purity

95

Origin of Product

United States

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